molecular formula C14H24N2O5 B15255051 1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid

1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid

Cat. No.: B15255051
M. Wt: 300.35 g/mol
InChI Key: XELRTRDWFHAYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid is a compound that features a tert-butyloxycarbonyl (BOC) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group used to temporarily mask the reactivity of amines during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include the free amine, oxidized derivatives, and substituted compounds depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Uniqueness: 1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid is unique due to its specific structure, which combines a piperidine ring with a BOC-protected amine. This combination provides stability and reactivity that is advantageous in various synthetic applications .

Properties

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C14H24N2O5/c1-9(15-13(20)21-14(2,3)4)11(17)16-7-5-6-10(8-16)12(18)19/h9-10H,5-8H2,1-4H3,(H,15,20)(H,18,19)

InChI Key

XELRTRDWFHAYRP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC(C1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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